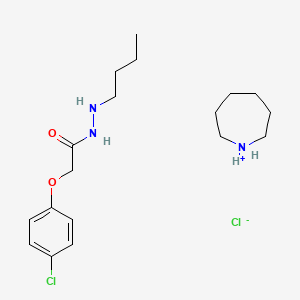
azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride is a chemical compound with the molecular formula C18H31Cl2N3O2 and a molecular weight of 392.364. This compound is known for its unique structure, which includes an azepane ring, a butyl group, and a chlorophenoxyacetohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride typically involves multiple steps, including the formation of the azepane ring and the subsequent attachment of the butyl and chlorophenoxyacetohydrazide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride can be compared with other similar compounds, such as:
Azepane derivatives: These compounds share the azepane ring structure but may have different substituents, leading to variations in their chemical properties and applications.
Chlorophenoxyacetohydrazide derivatives: These compounds contain the chlorophenoxyacetohydrazide moiety but may have different ring structures or substituents, affecting their biological activities and uses.
The uniqueness of azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
87576-05-4 |
|---|---|
Molecular Formula |
C18H31Cl2N3O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride |
InChI |
InChI=1S/C12H17ClN2O2.C6H13N.ClH/c1-2-3-8-14-15-12(16)9-17-11-6-4-10(13)5-7-11;1-2-4-6-7-5-3-1;/h4-7,14H,2-3,8-9H2,1H3,(H,15,16);7H,1-6H2;1H |
InChI Key |
CRBCDMQTTRHKBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNNC(=O)COC1=CC=C(C=C1)Cl.C1CCC[NH2+]CC1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


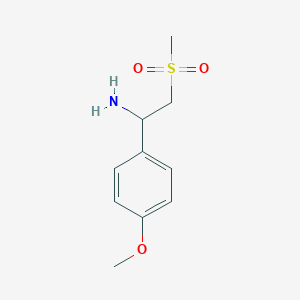
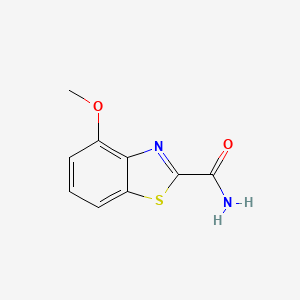

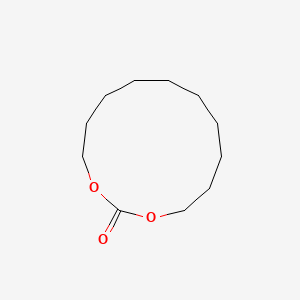
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
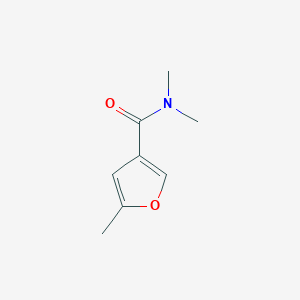
![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
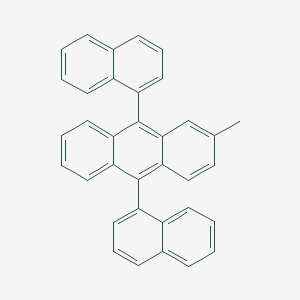

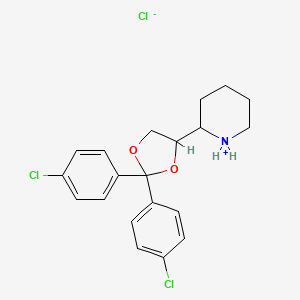
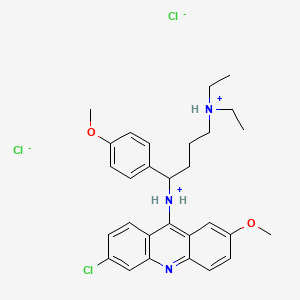
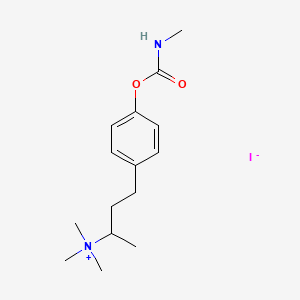
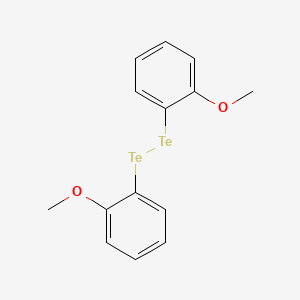
![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13771728.png)
